molecular formula C13H19N B1220456 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline CAS No. 59388-58-8

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline

Cat. No.: B1220456
CAS No.: 59388-58-8
M. Wt: 189.3 g/mol
InChI Key: NRWNXIXJZMSDAU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline is an organic compound with the molecular formula C13H19N. It is a derivative of quinoline, characterized by the presence of four methyl groups and a tetrahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ketones in the presence of acid catalysts can yield the desired tetrahydroquinoline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline
  • 1,2,3,4-Tetrahydro-2,2,4,6-tetramethylquinoline
  • 1,2,3,4-Tetrahydro-2,2,4,8-tetramethylquinoline

Uniqueness: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Properties

IUPAC Name

2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-7,10,14H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWNXIXJZMSDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886357
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59388-58-8
Record name 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59388-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline in material science?

A1: 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline shows promise as a building block for electro-optic materials. [] When incorporated into "push-pull" chromophores with specific acceptor groups and conjugated spacers, it acts as an electron donor. These chromophores exhibit significant non-linear optical properties, with high molecular first hyperpolarizabilities and electro-optic coefficients. [] This makes them potentially useful in electro-optic devices. Notably, β-branched thiophene derivatives of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline show improved thermal stability, a crucial factor for practical electro-optic applications. []

Q2: Are there any studies on the potential toxicity of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline?

A2: While research on the specific compound's toxicity is limited within the provided papers, one study investigates the cytotoxic and genotoxic effects of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes. [] This suggests a potential area of concern regarding the compound's safety profile that requires further investigation.

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